DREADD Selectivity Window Over Wild-Type Muscarinic Receptors: CNO vs. Clozapine
In a direct comparative FLIPR assay conducted in rat primary cultured neurons transduced with hM4Di, CNO exhibited an EC50 of 8.1 nM at the engineered DREADD receptor versus 6,300 nM at the wild-type human M4 muscarinic receptor — a 777-fold selectivity window. By contrast, clozapine (CLZ) showed an EC50 of 0.42 nM at hM4Di but only 21 nM at wild-type hM4, yielding a substantially narrower 52-fold selectivity window [1]. This means CNO provides approximately 15-fold greater discrimination between the engineered DREADD and the endogenous receptor from which it was derived, reducing the likelihood of activating native muscarinic signaling at concentrations required for DREADD engagement. The same study also reported EC50 values for compound 21 (Cmpd-21) at hM4Di of 2.95 nM, though its selectivity over wild-type hM4 was not reported in this dataset [1].
| Evidence Dimension | Selectivity ratio: EC50 at wild-type hM4 / EC50 at engineered hM4Di DREADD |
|---|---|
| Target Compound Data | CNO: EC50 hM4Di = 8.1 nM; EC50 wild-type hM4 = 6,300 nM; Selectivity ratio = 777-fold |
| Comparator Or Baseline | Clozapine (CLZ): EC50 hM4Di = 0.42 nM; EC50 wild-type hM4 = 21 nM; Selectivity ratio = 52-fold |
| Quantified Difference | CNO selectivity window is 15× wider than CLZ (777-fold vs. 52-fold) |
| Conditions | FLIPR calcium flux assay; rat primary cultured neurons transduced with hM4Di; wild-type hM4 EC50 determined via data not shown in the same study |
Why This Matters
When selecting a DREADD agonist for applications requiring minimal activation of endogenous muscarinic receptors, CNO offers a quantitatively and meaningfully wider safety margin over the wild-type receptor than clozapine, making it the preferred choice when the experimental design demands clean DREADD-specific signaling.
- [1] Jendryka M, Palchaudhuri M, Ursu D, et al. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Sci Rep. 2019;9:4522. doi:10.1038/s41598-019-41088-2 View Source
